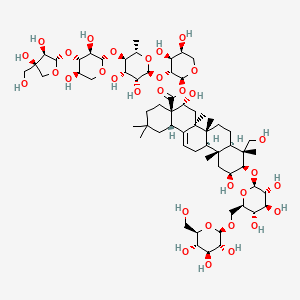amine CAS No. 1307634-07-6](/img/structure/B2966071.png)
[2-(Piperazin-1-yl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Piperazin-1-yl)ethylamine” is a chemical compound that contains a total of 33 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 2 secondary amines (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of the compound “1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea” was reported, starting from "2,3-bis(tetradecyloxy)propan-1-amine" . Another study reported the synthesis of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure .Molecular Structure Analysis
The molecular structure of “2-(Piperazin-1-yl)ethylamine” includes a six-membered ring and both secondary and tertiary aliphatic amines . The compound “2-(1-Piperazinyl)ethylamine” has a molecular weight of 129.20 .Physical And Chemical Properties Analysis
The compound “2-(1-Piperazinyl)ethylamine” has a density of 0.983 - 0.987 at 20°C/4°C .Scientific Research Applications
Synthesis and Characterization
- Compound Synthesis : A study reported the synthesis of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea starting from 2,3-bis(tetradecyloxy)propan-1-amine. This compound was characterized using 1H-NMR, 13C-NMR, and ESI/MS analysis (Grijalvo, Nuñez, & Eritja, 2015).
Chemical Properties and Reactions
- Palladium-Catalyzed Synthesis : A study detailed a palladium-catalyzed reaction of ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate with piperazines, yielding 2-(piperazin-1-ylmethyl)indoles in excellent yields. This process also worked well with other secondary amines (Ambrogio, Cacchi, & Fabrizi, 2006).
Industrial Applications
CO2 Capture : Piperazine, a derivative of 2-(Piperazin-1-yl)ethylamine, shows significant resistance to thermal degradation and oxidation, making it advantageous for CO2 capture by absorption/stripping in carbon dioxide capture processes (Freeman, Davis, & Rochelle, 2010).
Amine Volatility in CO2 Capture : In another study related to CO2 capture, the volatility of amines including piperazine was analyzed. Excessive volatility of amines can result in economic losses and environmental impacts in CO2 capture processes (Nguyen, Hilliard, & Rochelle, 2010).
Environmental Science
- Carbon Dioxide Absorption : Research has been conducted on mixtures of different types of amine solutions, including piperazine, for their CO2 removal performances at atmospheric pressure. The addition of an activator like piperazine was found to enhance absorption performances (Dubois & Thomas, 2011).
Polymer Science
- Polymeric Membranes for CO2 Capture : Piperazine and its derivatives have been used to enhance CO2 separation performance in polymeric membranes. These membranes show high CO2 separation performance, particularly under humidity (Taniguchi et al., 2020).
These applications demonstrate the versatility of 2-(Piperazin-1-yl)ethylamine in various scientific and industrial contexts, particularly in synthesis, chemical reactions, environmental science, and polymer technology.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets, such as dopamine and serotonin receptors, leading to changes in neurotransmitter levels and neuronal activity .
Biochemical Pathways
Given the known activities of similar compounds, it is likely that this compound affects pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
It is known that similar compounds can have antimicrobial activity , and can result in cell disruption .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other substances, ph, temperature, and the specific characteristics of the biological system in which they are acting .
properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2)11-5-8-12-6-3-10-4-7-12/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQOKIDSNGXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2965989.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)


![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)



